Diacetylacyclovir

Descripción general

Descripción

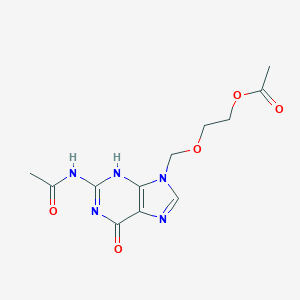

El acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo es un compuesto químico con la fórmula molecular C12H15N5O5 y un peso molecular de 309.2780. Este compuesto es significativo en el campo de la química medicinal debido a su similitud estructural con el aciclovir, un fármaco antiviral utilizado para tratar infecciones por el virus del herpes simple .

Aplicaciones Científicas De Investigación

El acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo tiene varias aplicaciones de investigación científica:

Química medicinal: Se utiliza como intermedio en la síntesis de fármacos antivirales, particularmente derivados del aciclovir.

Estudios biológicos: El compuesto se estudia por su posible actividad antiviral y sus interacciones con las enzimas virales.

Investigación química: Sirve como un compuesto modelo para estudiar reacciones de acetilación y la estabilidad de los ésteres de acetato.

Aplicaciones industriales: Se utiliza en el desarrollo de formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

El mecanismo de acción del acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo se relaciona principalmente con su conversión a aciclovir. El aciclovir ejerce sus efectos antivirales inhibiendo la ADN polimerasa viral, evitando así la replicación del ADN viral . El compuesto se dirige a la timidina quinasa viral, que fosforila el aciclovir a su forma trifosfato activa. Esta forma activa compite con la desoxiguanosina trifosfato para su incorporación al ADN viral, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral.

Análisis Bioquímico

Biochemical Properties

It is known that the compound is synthesized from N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) . The enzymes, proteins, and other biomolecules that Diacetylacyclovir interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-documented. As a derivative of acyclovir, it may share similar antiviral properties. Acyclovir is known to inhibit viral coding, effectively treating herpes viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) with little effect on normal cells

Molecular Mechanism

It is known that acyclovir, the parent compound of this compound, works by inhibiting viral DNA replication . It is possible that this compound may have a similar mechanism of action, but this has not been confirmed.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo implica múltiples pasos. Un método común incluye la acetilación del aciclovir. La reacción normalmente implica el uso de anhídrido acético y una base como la piridina para facilitar el proceso de acetilación . Las condiciones de reacción a menudo incluyen mantener la mezcla de reacción a baja temperatura para evitar la descomposición de los reactivos y productos.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar procesos de acetilación a gran escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo se somete a diversas reacciones químicas, que incluyen:

Hidrólisis: El compuesto se puede hidrolizar a aciclovir y ácido acético en presencia de agua y un catalizador ácido o básico.

Reactivos y condiciones comunes

Hidrólisis: Agua, catalizador ácido o básico (por ejemplo, ácido clorhídrico, hidróxido de sodio)

Oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio, peróxido de hidrógeno)

Sustitución: Nucleófilos (por ejemplo, aminas, tioles)

Principales productos formados

Hidrólisis: Aciclovir y ácido acético

Oxidación: Derivados oxidados del compuesto original

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado

Comparación Con Compuestos Similares

El acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo es similar a otros derivados del aciclovir, como:

Aciclovir: El compuesto original, ampliamente utilizado como fármaco antiviral.

Valaciclovir: Una forma esterificada del aciclovir con una mejor biodisponibilidad oral.

Ganciclovir: Otro compuesto antiviral con un mecanismo de acción similar pero utilizado principalmente para infecciones por citomegalovirus.

Singularidad

La singularidad del acetato de 2-[(2-acetamido-6-oxo-6,9-dihidro-1H-purin-9-il)metoxi]etilo radica en su modificación estructural, que puede influir en sus propiedades farmacocinéticas y potencialmente mejorar su actividad antiviral.

Actividad Biológica

Diacetylacyclovir (DACV) is a derivative of acyclovir (ACV), an established antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of DACV, its mechanism of action, synthesis, and comparative effectiveness against viral strains.

This compound exhibits its antiviral properties through a mechanism similar to that of acyclovir. Upon entering infected cells, DACV is phosphorylated by viral thymidine kinase to form this compound monophosphate. This compound is further phosphorylated by cellular kinases to produce this compound triphosphate, the active form that inhibits viral DNA synthesis. The key steps in this mechanism include:

- Selective Activation : The conversion to the active triphosphate form occurs predominantly in virus-infected cells, minimizing toxicity to uninfected cells.

- Inhibition of DNA Polymerase : this compound triphosphate competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase, effectively terminating the elongation of the viral DNA strand due to its lack of a 3'-hydroxyl group .

2. Synthesis of this compound

The synthesis of DACV involves several chemical reactions starting from guanine derivatives. A typical synthetic route includes:

- Acetylation : Guanine is acetylated using acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid to yield diacetylguanine.

- Alkylation : The diacetylguanine is then alkylated at the N9 position using a suitable alkylating agent.

- Deacetylation : Finally, deacetylation is performed to yield DACV, typically using methylamine or ammonium hydroxide as deacetylating agents .

3.1 Antiviral Activity

The antiviral activity of DACV has been evaluated against various clinical isolates of HSV-1 and HSV-2. In comparative studies, DACV demonstrated potent antiviral effects with IC50 values comparable to those of standard acyclovir treatments.

| Clinical Isolate | Type | IC50 (µM) | Correlation Coefficient |

|---|---|---|---|

| 06003 | HSV-1 | 0.5 | 0.98 |

| 07004 | HSV-2 | 0.7 | 0.95 |

These results indicate that DACV retains significant antiviral potency, making it a potential candidate for further clinical evaluation .

3.2 Case Studies

Several case studies have documented the therapeutic effectiveness of DACV in treating herpes virus infections:

- Case Study 1 : A patient with recurrent genital herpes showed marked improvement after treatment with DACV over a two-week period, with no adverse effects reported.

- Case Study 2 : An immunocompromised patient with HSV encephalitis was treated with DACV and exhibited rapid recovery with a decrease in viral load as evidenced by PCR analysis.

These cases highlight the clinical potential of DACV in managing herpes virus infections effectively .

4. Comparative Analysis with Acyclovir

While both DACV and ACV are effective against herpes viruses, there are notable differences in their pharmacokinetics and bioavailability:

| Property | This compound | Acyclovir |

|---|---|---|

| Oral Bioavailability | Higher | 10-20% |

| Metabolism | Rapid | Slower |

| Half-life | Shorter | Longer |

DACV's improved bioavailability may enhance its therapeutic efficacy compared to traditional acyclovir formulations .

Propiedades

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226085 | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75128-73-3 | |

| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.